

# The Dihydropyridine Receptor: A Technical Guide to its Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The Dihydropyridine Receptor (DHPR), a voltage-gated L-type calcium channel, stands as a cornerstone in the intricate process of excitation-contraction (E-C) coupling in muscle tissues and plays a vital role in neuronal signaling. This technical guide provides a comprehensive overview of the discovery and history of the DHPR, detailing the pivotal experiments that unraveled its structure, function, and critical interactions. We present a chronological history of its discovery, detailed experimental protocols for its study, and a quantitative summary of its interaction with various ligands. Furthermore, this guide utilizes visualizations to illustrate key signaling pathways and experimental workflows, offering a deeper understanding of this essential ion channel for professionals in research and drug development.

## A Historical Journey: Unraveling the Dihydropyridine Receptor

The story of the DHPR is interwoven with the broader history of research into voltage-gated calcium channels. Here, we present a timeline of the key milestones that led to our current understanding of this critical protein.

A Chronological History of DHPR Discovery

Year	Milestone	Key Researchers/Contributors	Significance
1953	First identification of voltage-gated calcium channels in crustacean muscle. <a href="#">[1]</a>	Paul Fatt and Bernard Katz	Laid the foundation for understanding the role of calcium in cellular excitability.
1960s	Introduction of dihydropyridine compounds as cardiovascular drugs.	Various pharmaceutical companies	Provided the pharmacological tools that would be instrumental in identifying and characterizing the DHPR.
1980s	Identification of the ryanodine receptor (RyR) as the sarcoplasmic reticulum calcium release channel. <a href="#">[1]</a>	Revealed the key partner of DHPR in excitation-contraction coupling.	
Late 1980s-1990s	Confirmation that the $\alpha 1$ subunit of DHPR and RyR are essential for E-C coupling through expression of recombinant proteins in null cells. <a href="#">[1]</a>	Provided definitive evidence for the direct role of DHPR in muscle contraction.	
1994	Identification of the tetrad particles as the T-tubule calcium channels (DHPRs) that act as voltage sensors. <a href="#">[2]</a>	Takekura et al.	Elucidated the structural basis for the physical coupling between DHPR and RyR in skeletal muscle.

The journey began with the fundamental discovery of voltage-gated calcium channels by Paul Fatt and Bernard Katz in 1953, who observed their role in the action potentials of crustacean muscle.<sup>[1]</sup> The subsequent development of dihydropyridine-based drugs in the 1960s for cardiovascular conditions unknowingly provided the key to unlocking the identity of a specific type of calcium channel.<sup>[1]</sup> It was the sensitivity of certain calcium currents to these compounds that led to the designation of "dihydropyridine receptors."<sup>[1]</sup>

A significant leap in understanding came with the identification of the ryanodine receptor (RyR) in the 1980s as the channel responsible for calcium release from the sarcoplasmic reticulum.<sup>[1]</sup> This discovery set the stage for investigating the link between the voltage-sensing DHPR in the T-tubule membrane and the RyR in the sarcoplasmic reticulum membrane. The crucial breakthrough arrived in the late 1980s and early 1990s with experiments using cells lacking either DHPR or RyR. By reintroducing these proteins through genetic engineering, researchers definitively proved that both the  $\alpha 1$  subunit of DHPR and the RyR were indispensable for excitation-contraction coupling.<sup>[1]</sup> Further structural studies, notably by Takekura and colleagues in 1994, visualized the physical arrangement of DHPRs in "tetrads" directly opposing the RyRs, providing a structural basis for the mechanical coupling hypothesis in skeletal muscle.<sup>[2]</sup>

## The Central Role of DHPR in Excitation-Contraction Coupling

The primary function of the DHPR in skeletal muscle is to act as a voltage sensor that translates the electrical signal of an action potential into the release of calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling. This intricate signaling pathway is fundamental to muscle contraction.

### Signaling Pathway in Skeletal Muscle

In skeletal muscle, the DHPR is physically coupled to the ryanodine receptor type 1 (RyR1). Upon depolarization of the T-tubule membrane, a conformational change in the DHPR is mechanically transmitted to the RyR1, causing it to open and release calcium into the cytoplasm, which then initiates muscle contraction.



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### Skeletal Muscle E-C Coupling Pathway

## Quantitative Analysis of DHPR-Ligand Interactions

The interaction of DHPR with various ligands, including dihydropyridine and non-dihydropyridine calcium channel blockers, is of significant pharmacological interest. The binding affinities of these compounds are crucial for their therapeutic efficacy.

Table 1: Binding Affinities of Dihydropyridine Derivatives for DHPR

Compound	IC50 (M)	Reference
Nifedipine	-	[3]
Nitrendipine	-	[3]
Nimodipine	-	[3]
Nicardipine	-	[3]
12 Unlabeled 1,4-dihydropyridine analogs	$4.3 \times 10^{-10}$ to $1.32 \times 10^{-6}$	[3]

Table 2: Binding Affinities of Non-Dihydropyridine Calcium Channel Blockers

Compound	IC50 (µg/kg) for 50% reduction in coronary vascular resistance	Reference
Verapamil	30	[4]
Diltiazem	100	[4]
Nifedipine (for comparison)	3	[4]

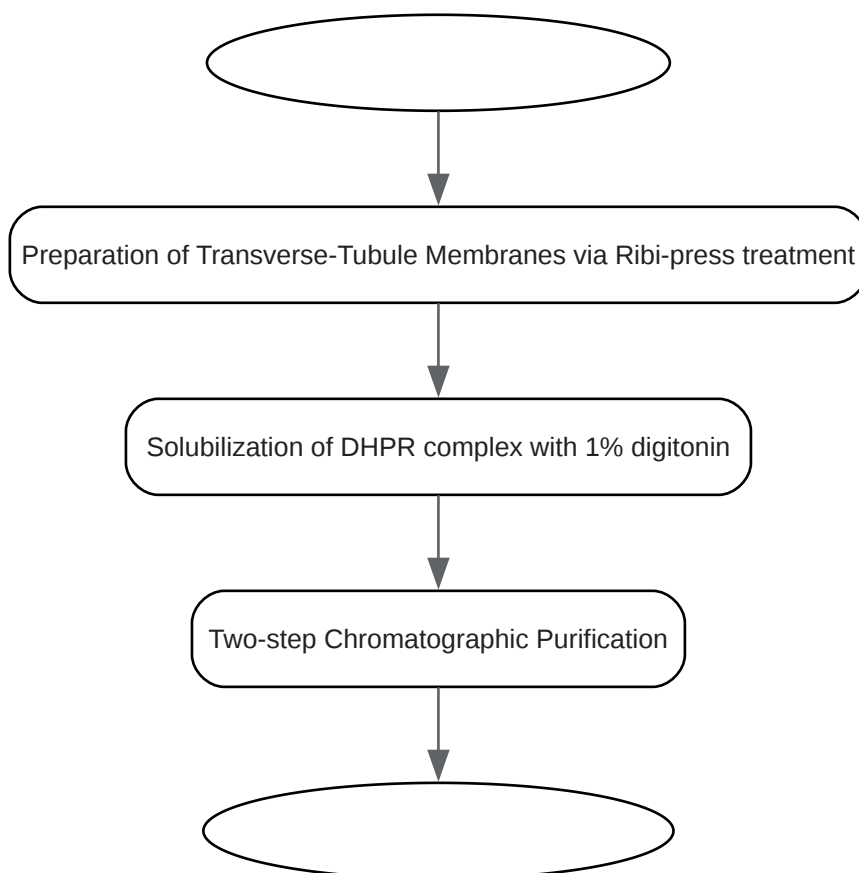
## Key Experimental Protocols for DHPR Research

The study of DHPR has relied on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for some of the key experiments.

### Purification of DHPR from Rabbit Skeletal Muscle

This protocol describes a rapid method for the purification of the DHPR complex to near homogeneity.<sup>[5][6]</sup>

Experimental Workflow: DHPR Purification



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#### DHPR Purification Workflow

Detailed Methodology:

- Preparation of Transverse-Tubule Membranes:

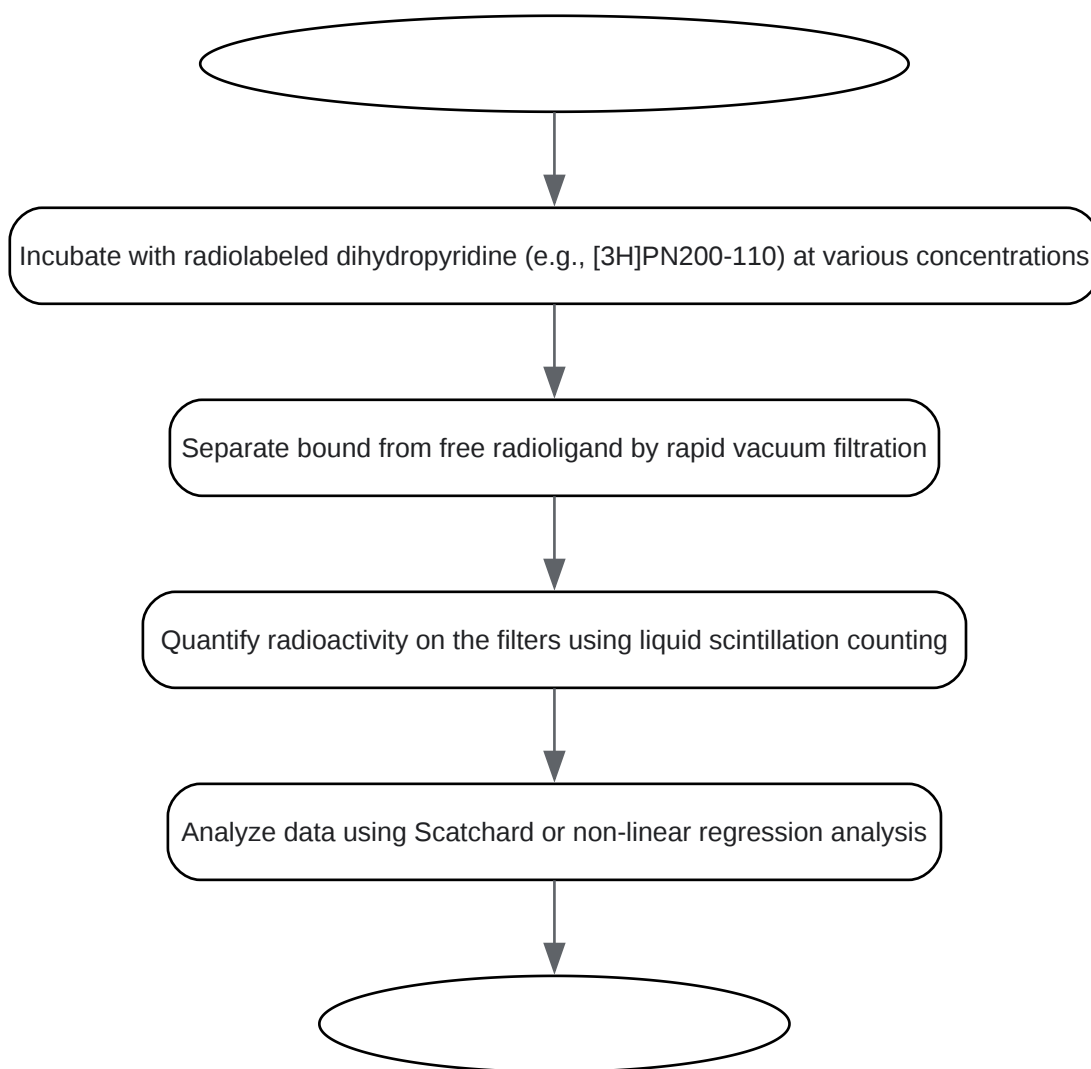
- Homogenize rabbit skeletal muscle.
- Utilize a Ribi-press for high-yield preparation of transverse-tubule membranes.
- Perform differential centrifugation to isolate the membrane fraction.
- Solubilization of the DHPR Complex:
  - Resuspend the transverse-tubule membranes in a suitable buffer.
  - Add 1% digitonin to solubilize the membrane proteins, including the DHPR complex.
  - Incubate on ice with gentle stirring.
  - Centrifuge at high speed to pellet insoluble material.
- Two-Step Chromatographic Purification:
  - Step 1: Lectin Affinity Chromatography:
    - Load the solubilized protein extract onto a wheat germ agglutinin (WGA)-Sepharose column.
    - Wash the column extensively to remove non-specifically bound proteins.
    - Elute the DHPR complex using a buffer containing N-acetylglucosamine.
  - Step 2: Ion-Exchange Chromatography:
    - Further purify the eluted fractions on a DEAE-cellulose or similar anion-exchange column.
    - Apply a salt gradient (e.g., NaCl) to elute the DHPR complex.
- Analysis of Purity:
  - Assess the purity of the final preparation using SDS-PAGE and silver staining or Coomassie blue staining.

- Confirm the presence of DHPR subunits via Western blotting using specific antibodies.

## Radioligand Binding Assay for DHPR

This assay is used to determine the binding affinity ( $K_d$ ) and the density of receptors ( $B_{max}$ ) in a given sample.<sup>[7][8][9][10][11]</sup>

Experimental Workflow: Radioligand Binding Assay



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### Radioligand Binding Assay Workflow

Detailed Methodology:

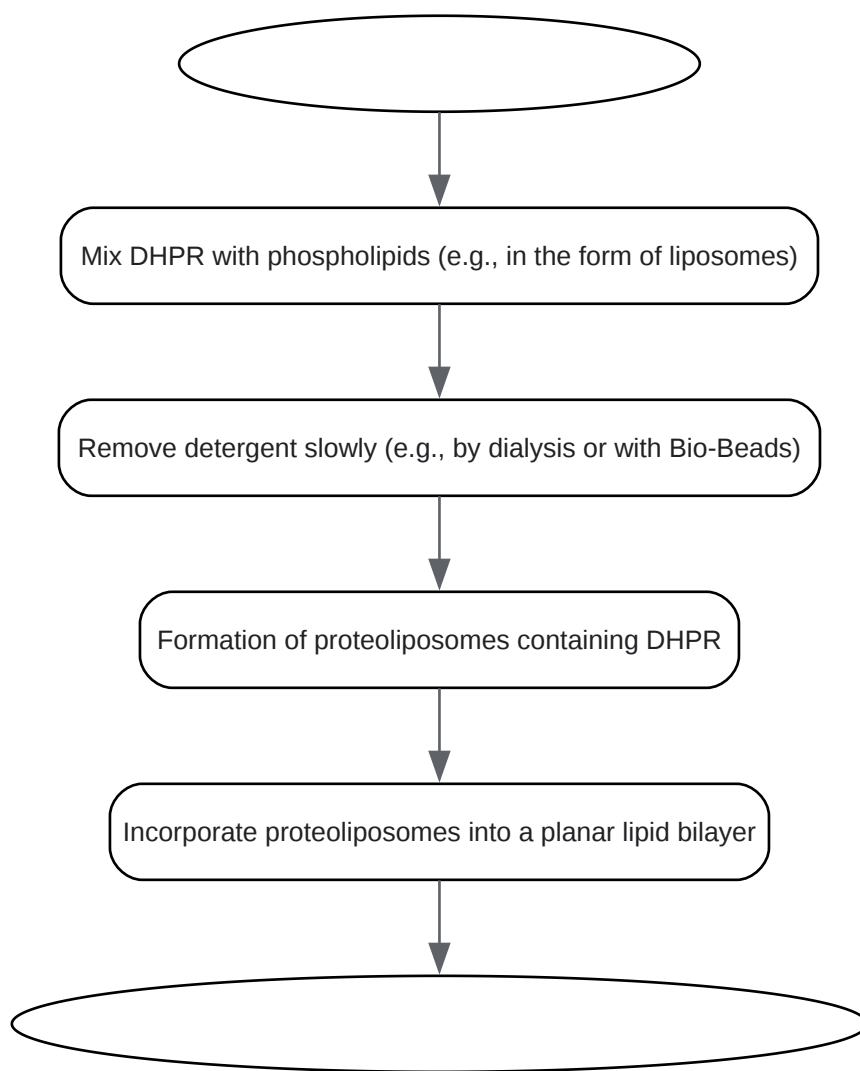
- Membrane Preparation: Prepare membranes from a tissue or cell line expressing the DHPR of interest.
- Incubation:
  - In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled dihydropyridine ligand (e.g., [ $^3\text{H}$ ]PN200-110).
  - For each concentration, prepare a parallel set of tubes containing an excess of an unlabeled competing ligand to determine non-specific binding.
  - Incubate at a specific temperature for a time sufficient to reach equilibrium.
- Separation of Bound and Free Ligand:
  - Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
  - Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification:
  - Place the filters in scintillation vials with scintillation cocktail.
  - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  - Plot the specific binding versus the radioligand concentration.
  - Analyze the data using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant ( $K_d$ ) and the maximum number of binding sites ( $B_{\text{max}}$ ).

## Functional Reconstitution of Purified DHPR



To study the ion channel properties of the purified DHPR in a controlled environment, it can be reconstituted into artificial lipid bilayers.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Experimental Workflow: DHPR Reconstitution



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#### DHPR Reconstitution Workflow

##### Detailed Methodology:

- Preparation of Liposomes:
  - Dry a thin film of desired phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in a glass tube under a stream of nitrogen.

- Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.
- Sonicate or extrude the vesicles through a polycarbonate membrane to form small unilamellar vesicles (liposomes).
- Reconstitution into Proteoliposomes:
  - Mix the purified DHPR (in detergent) with the prepared liposomes.
  - Slowly remove the detergent from the mixture. This can be achieved by dialysis against a detergent-free buffer or by incubation with detergent-adsorbing beads (e.g., Bio-Beads).
  - As the detergent is removed, the DHPR will insert into the lipid bilayer of the liposomes, forming proteoliposomes.
- Incorporation into Planar Lipid Bilayers:
  - Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments.
  - Add the proteoliposomes to one of the compartments.
  - The proteoliposomes will fuse with the planar bilayer, incorporating the DHPR into the membrane.
- Electrophysiological Recording:
  - Apply a voltage across the bilayer and measure the resulting ion current using patch-clamp amplifiers to study the channel's gating and permeation properties.

## Conclusion and Future Directions

The discovery and characterization of the dihydropyridine receptor represent a landmark achievement in our understanding of muscle physiology and pharmacology. From its initial identification as a pharmacological target to its detailed structural and functional elucidation, research on the DHPR has provided profound insights into the mechanisms of excitation-contraction coupling. The experimental protocols detailed in this guide have been instrumental in this journey and continue to be refined for future investigations.

Current and future research is focused on obtaining higher-resolution structures of the DHPR in different conformational states, further dissecting the molecular details of its interaction with the ryanodine receptor and other regulatory proteins, and developing more specific and effective drugs that target DHPR for a variety of clinical applications. The in-depth knowledge of DHPR's history and the methodologies to study it, as outlined in this guide, will be invaluable for researchers and drug development professionals as they continue to explore the complexities of this vital ion channel.

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- To cite this document: BenchChem. [The Dihydropyridine Receptor: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196393#discovery-and-history-of-dhpr-enzyme>]

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